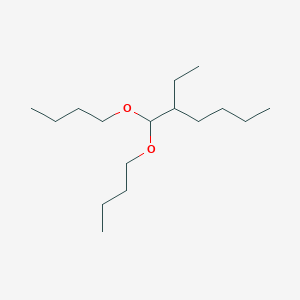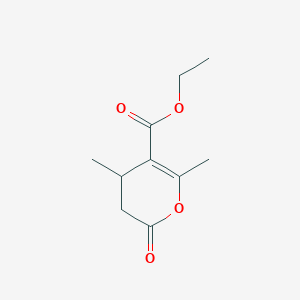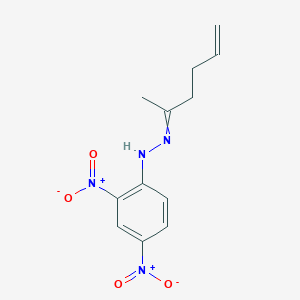![molecular formula C12H28O2S2Sn B14737512 Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis- CAS No. 3026-81-1](/img/structure/B14737512.png)
Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is a chemical compound with the molecular formula C14H30O2S2Sn It is a derivative of ethanol where the hydrogen atoms are replaced by a dibutylstannylene group and thio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- typically involves the reaction of dibutyltin dichloride with thiol-containing ethanol derivatives. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:
Bu2SnCl2+2HSCH2CH2OH→Bu2Sn(SCH2CH2OH)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dibutylstannylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- involves its interaction with various molecular targets. The dibutylstannylene group can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The thio groups can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-[(1-methylethylidene)bis(thio)]bis-
- Ethanol, 2,2’-[(propane-2,2-diylbis(sulfanediyl))diethanol]
Uniqueness
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
3026-81-1 |
|---|---|
Molecular Formula |
C12H28O2S2Sn |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-[dibutyl(2-hydroxyethylsulfanyl)stannyl]sulfanylethanol |
InChI |
InChI=1S/2C4H9.2C2H6OS.Sn/c2*1-3-4-2;2*3-1-2-4;/h2*1,3-4H2,2H3;2*3-4H,1-2H2;/q;;;;+2/p-2 |
InChI Key |
ZFWGNAOKHGCBSE-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCO)SCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


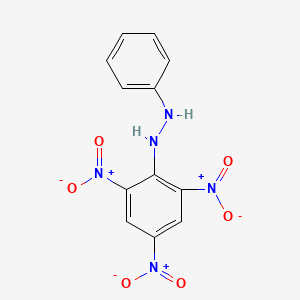

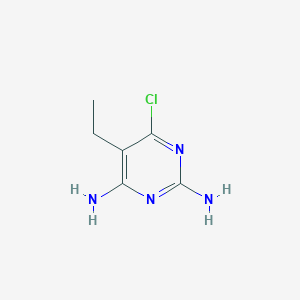
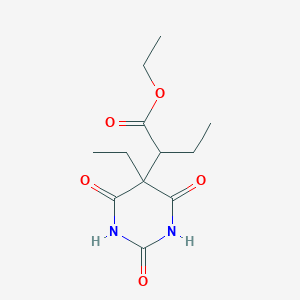
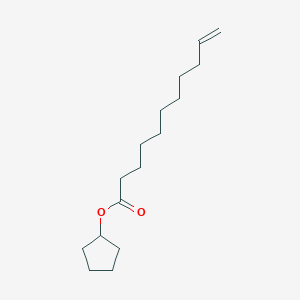
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
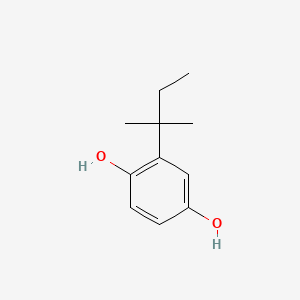
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
